BenchChemオンラインストアへようこそ!

Centchroman hydrochloride

Osteoporosis Bone resorption SERM selectivity

Centchroman hydrochloride (ormeloxifene hydrochloride, CAS 51023-56-4) is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the chroman class, first synthesized and developed by the Central Drug Research Institute, India. Unlike the triphenylethylene SERMs (e.g., tamoxifen) or benzothiophene SERMs (e.g., raloxifene), centchroman possesses a distinct chroman backbone that confers a unique tissue-specific estrogen agonist/antagonist profile.

Molecular Formula C30H35NO3.ClH
Molecular Weight 494.1 g/mol
CAS No. 51023-56-4
Cat. No. B012521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentchroman hydrochloride
CAS51023-56-4
SynonymsCENTCHROMAN HYDROCHLORIDE
Molecular FormulaC30H35NO3.ClH
Molecular Weight494.1 g/mol
Structural Identifiers
SMILESCC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C.Cl
InChIInChI=1S/C30H35NO3.ClH/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31;/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3;1H/t28-,29+;/m1./s1
InChIKeyZRGUGBSQWQXLHB-QBYKQQEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Centchroman Hydrochloride (CAS 51023-56-4): A Non-Steroidal SERM with a Differentiated Pharmacological Fingerprint for Procurement Decision-Making


Centchroman hydrochloride (ormeloxifene hydrochloride, CAS 51023-56-4) is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the chroman class, first synthesized and developed by the Central Drug Research Institute, India [1]. Unlike the triphenylethylene SERMs (e.g., tamoxifen) or benzothiophene SERMs (e.g., raloxifene), centchroman possesses a distinct chroman backbone that confers a unique tissue-specific estrogen agonist/antagonist profile [2]. It is marketed as a once-a-week oral contraceptive in India under the trade names Saheli, Centron, and Choice-7, and is supplied as a hydrochloride salt (C30H36ClNO3, MW 494.07) that exhibits white crystalline morphology with a melting point of 163–166 °C [3]. The hydrochloride salt form enhances aqueous solubility relative to the free base, facilitating formulation development . Preclinical and clinical evidence demonstrates that centchroman differentiates from other SERMs through a combination of potent anti-osteoclastic activity, superiority over combined oral contraceptives in controlling abnormal uterine bleeding, non-inferiority to tamoxifen in mastalgia with earlier symptom control, and a uniquely long elimination half-life enabling once-weekly dosing—all of which carry implications for research and industrial procurement.

Why Centchroman Hydrochloride Cannot Be Interchanged with Other SERMs or In-Class Oral Contraceptives in Rigorous Scientific Protocols


Compounds within the SERM class exhibit profoundly divergent tissue-specific pharmacology that renders simple substitution scientifically invalid. Tamoxifen, a triphenylethylene, displays potent estrogen agonist activity on the endometrium and is associated with increased endometrial cancer risk, whereas raloxifene, a benzothiophene, is endometrially neutral but shows limited efficacy in certain estrogen-responsive pathologies [1]. Centchroman, in contrast, demonstrates a distinct pattern: antiestrogenic effects in breast and uterine tissue combined with estrogenic effects on bone, without the endometrial trophic effects seen with tamoxifen [2]. Even among non-steroidal oral contraceptives, centchroman's mechanism—creating asynchrony between ovulation and endometrial development via nidatory estrogen antagonism without suppressing ovulation—diverges fundamentally from combined oral contraceptives (COCs) that act through hypothalamic-pituitary-ovarian axis suppression [3]. Furthermore, the hydrochloride salt of centchroman (CAS 51023-56-4) provides defined stereochemistry (3R,4R trans configuration) and physicochemical properties (pKa 2.1, specific solubility profile) that differ from the free base (CAS 31477-60-8) and from enantiomeric or cis-isomeric variants, directly impacting dissolution, formulation behavior, and biological activity . The quantitative evidence detailed below establishes that these differences are not merely theoretical but translate into measurable, procurement-relevant performance gaps.

Centchroman Hydrochloride (CAS 51023-56-4): Evidence-Based Procurement and Selection Differentiators


Centchroman vs. Raloxifene in Osteoclast Inhibition: A 70% Resorption Reduction Where the Comparator Shows No Significant Effect

In a direct head-to-head in vitro bone slice assay, centchroman (0.001–1 µM) produced dose-dependent inhibition of osteoclastic bone resorption, achieving up to 70% inhibition at 1 µM (p = 0.007) with an IC50 of 0.1 µM. By contrast, raloxifene—a benzothiophene SERM clinically approved for osteoporosis—showed no significant effect on bone resorption over the identical dose range [1]. Additionally, centchroman at 1 µM inhibited osteoclast cytoplasmic spreading by 32%, whereas raloxifene and 17β-estradiol were without effect on this parameter [2]. This represents a qualitative differential: centchroman possesses direct anti-resorptive activity on isolated osteoclasts that is not shared by raloxifene under these assay conditions.

Osteoporosis Bone resorption SERM selectivity

Centchroman vs. Tamoxifen for Cyclical Mastalgia: Superior First-Month Pain Control with Non-Inferior Long-Term Efficacy

In an evaluator-blinded randomized controlled trial, 51 patients received either centchroman 30 mg daily or tamoxifen 10 mg daily for mastalgia. Centchroman demonstrated significantly better pain control in the first month of treatment (p = 0.04), while no significant difference was observed at months 3 and 6 [1]. By 6 months, treatment failure or recurrence occurred in 32% of centchroman-treated patients versus 38.4% of tamoxifen-treated patients [2]. A separate 3-arm randomized trial compared centchroman 30 mg twice weekly, centchroman 30 mg thrice weekly, and tamoxifen 10 mg daily (n = 93 total): all three groups showed significant improvement in breast pain scores (group 1: 5→2, group 2: 5→2, group 3: 6→2, all p < 0.001) with no significant between-group differences, confirming that twice-weekly centchroman is as effective as daily tamoxifen [3].

Mastalgia Breast pain SERM clinical comparison

Centchroman vs. Combined Oral Contraceptives in Abnormal Uterine Bleeding-Leiomyoma: 81% vs. 43.8% Menstrual Blood Loss Reduction

A randomized controlled trial (n = 50) directly compared ormeloxifene 60 mg twice weekly versus a combined oral contraceptive (ethinyl estradiol 30 µg/desogestrel 150 µg) for 6 months in abnormal uterine bleeding due to leiomyoma (AUB-L). The mean pictorial blood loss assessment chart (PBAC) score was reduced by 81% in the ormeloxifene group compared to only 43.8% in the COC group [1]. After 6 months of treatment, 72% of ormeloxifene-treated patients (18 of 25) achieved PBAC scores in the non-menorrhagic range (<100), versus only 8% (2 of 25) in the COC group [2]. Furthermore, 56% of ormeloxifene patients developed amenorrhea during treatment, compared with no reported amenorrhea in the COC arm [3]. For specific FIGO-PALM-COEIN leiomyoma subtypes, ormeloxifene reduced PBAC scores by 90.2% (type 2), 82.5% (type 3), 93.3% (type 4), 56.4% (type 5), and 100% (type 6) [4].

Abnormal uterine bleeding Leiomyoma PBAC score

Centchroman vs. Combined Oral Contraceptives: An 85.5% vs. 39.6% 12-Month Continuation Rate Differentiating User Acceptability

A prospective longitudinal study followed two cohorts of women choosing either ormeloxifene (n = 90) or combined oral contraceptives (n = 53) as their contraceptive method over 12 months, with assessments at 3, 6, and 12 months. The 12-month continuation rate for ormeloxifene was 85.5%, which was markedly and statistically significantly higher than the 39.6% continuation rate observed with COCs [1]. This 2.16-fold difference in continuation is attributed primarily to the non-hormonal side effect profile of ormeloxifene: COC discontinuation was driven predominantly by weight gain, nausea, vomiting, and headache—side effects that were substantially less frequent in the ormeloxifene group [2]. The once-a-week (or twice-weekly) dosing schedule of ormeloxifene, versus daily COC administration, is also understood to favor compliance [3].

Contraception Continuation rate Acceptability

Centchroman's Pharmacokinetic Half-Life of 165 Hours Enables Once-Weekly Dosing—A Class-Defining Advantage Over Daily SERMs and COCs

In a clinical pharmacokinetic study of 11 healthy female subjects administered a single 30 mg oral dose, centchroman exhibited a mean terminal elimination half-life (t½) of 165 hours (SD 49 h)—approximately 7 days [1]. This is substantially longer than tamoxifen's reported t½ of 5–7 days for the parent compound (with the active metabolite endoxifen having a t½ of ~50–70 h requiring daily dosing to maintain steady-state) and dramatically longer than the ~24-hour t½ of ethinyl estradiol and progestins used in standard COCs [2]. The maximum serum concentration (Cmax) of 55.53 µg/L (SD 15.45) was attained at 5.18 h (Tmax; SD 1.78 h), with first-order, reproducible, dose-independent absorption and disposition kinetics [3]. The volume of distribution was 1,420 L (SD 478), indicating extensive tissue distribution consistent with the high tissue-to-plasma concentration ratios (>200-fold in lung, >100-fold in liver, spleen, and adipose tissue, and >40-fold in uterus) observed in rat tissue distribution studies [4].

Pharmacokinetics Elimination half-life Dosing interval

Long-Term Solid-State Stability of Centchroman Hydrochloride: No Degradation After 3.5 Years at Ambient Storage or 105 °C for 6 Hours

Stability studies on centchroman (reported as the hydrochloride salt) demonstrated that the compound remains stable under storage conditions for 3.5 years with no marked change in color, general appearance, purity, or ultraviolet absorption pattern [1]. Furthermore, heating the compound at 105 °C for 6 hours produced no detectable change in general appearance, purity, UV pattern, or assay results [2]. This thermal and long-term stability profile is relevant for procurement decisions involving bulk storage, shipping under ambient conditions, and formulation development where thermal stress may be encountered during processing. The melting point is reported as 163–166 °C [3], consistent with the crystalline hydrochloride salt form.

Stability Formulation Quality control

Centchroman Hydrochloride (CAS 51023-56-4): Evidence-Grounded Research and Industrial Application Scenarios


Bone Biology and Osteoporosis Drug Discovery: SERM Screening Where Raloxifene Fails to Show Activity

Centchroman hydrochloride uniquely inhibits osteoclastic bone resorption in vitro with an IC50 of 0.1 µM and 70% maximal inhibition, while raloxifene produces no significant effect in the same assay [1]. Laboratories screening SERM candidates for bone-specific anabolic/anti-resorptive activity should procure centchroman as a positive control and mechanistic probe, particularly for studies investigating estrogen receptor-mediated pathways in isolated osteoclasts that are not modulated by raloxifene. The compound's additional effect on osteoclast cytoplasmic spreading (32% inhibition at 1 µM) provides a secondary endpoint for cytoskeletal and motility studies [2]. The hydrochloride salt form ensures solubility in aqueous assay buffers, facilitating in vitro experimental workflows.

Clinical Trials in Benign Breast Disease: A Tamoxifen Alternative with Faster Onset and Lower Failure Rate

Clinical evidence from two independent RCTs establishes that centchroman 30 mg twice weekly is as effective as tamoxifen 10 mg daily for cyclical mastalgia, with the specific advantage of superior pain control in the first treatment month (p = 0.04) [1]. The 6-month treatment failure/recurrence rate favors centchroman (32%) over tamoxifen (38.4%) [2]. For clinical trial sponsors, centchroman offers a twice-weekly dosing schedule versus daily tamoxifen—a compliance advantage that can reduce protocol deviations in long-duration studies. The higher incidence of transient ovarian cysts with centchroman (28% in the AUB-L study) should be prospectively monitored, but this adverse effect is generally self-limiting and does not require surgical intervention [3].

Gynecological Research on Uterine Fibroid-Associated Bleeding: A 72% Responder Rate vs. 8% for Standard Therapy

Centchroman hydrochloride (ormeloxifene) at 60 mg twice weekly reduced menstrual blood loss by 81% on the PBAC scale in AUB-Leiomyoma patients, compared to only 43.8% reduction with a standard combined oral contraceptive [1]. The 72% responder rate (non-menorrhagic PBAC score) versus 8% for COCs represents a 9-fold efficacy advantage that positions centchroman as the preferred SERM for clinical studies targeting medical management of uterine fibroids [2]. For specific leiomyoma subtypes, the PBAC reduction ranged from 56.4% (type 5) to 100% (type 6), providing subtype-stratified efficacy data to guide patient selection in future trials [3]. The 56% amenorrhea rate offers anadditional endpoint for quality-of-life and patient-reported outcome assessments.

Contraceptive Development and Acceptability Studies: An 85.5% 12-Month Continuation Rate Driving Protocol Retention

The 85.5% twelve-month continuation rate observed with centchroman versus 39.6% with COCs [1] translates directly into superior study retention for contraceptive clinical trials. This differential is attributed to the non-steroidal mechanism that avoids the hormonal side effects (weight gain, nausea, headache) driving COC discontinuation [2]. Additionally, the 165-hour elimination half-life supports the once-weekly dosing schedule that is inherent to centchroman's regulatory-approved contraceptive indication [3]. For researchers designing contraceptive efficacy, acceptability, or post-marketing surveillance studies, centchroman hydrochloride represents a compound with a demonstrated real-world adherence advantage that can reduce sample size requirements by minimizing attrition.

Quote Request

Request a Quote for Centchroman hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.